molecular formula C12H17NOS B1207203 N,N-dimethyl-3-[(4-methylphenyl)thio]propanamide

N,N-dimethyl-3-[(4-methylphenyl)thio]propanamide

Cat. No. B1207203
M. Wt: 223.34 g/mol
InChI Key: LQYXSXYNJWKSML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-3-[(4-methylphenyl)thio]propanamide is an aryl sulfide.

Scientific Research Applications

Antibacterial Activity

N,N-dimethyl-3-[(4-methylphenyl)thio]propanamide derivatives have been studied for their antibacterial properties. Tumosienė et al. (2012) synthesized a range of these compounds, finding some with good antibacterial activity against Rhizobium radiobacter (Tumosienė et al., 2012).

Cytotoxic Evaluation

Research by Gomez-Monterrey et al. (2011) explored the cytotoxicity of related compounds in various human cell lines, such as melanoma, ovarian, and glioblastoma, highlighting their potential in cancer treatment (Gomez-Monterrey et al., 2011).

Photochemical Reactions

The photochemical reactions of N,N-dimethylpyruvamide, a related compound, were investigated by Shima et al. (1984), providing insights into the photoreactivity of such molecules in different solvents (Shima et al., 1984).

Glucocorticoid Receptor Modulators

Yang et al. (2010) reported the development of dimethyl-diphenyl-propanamide derivatives as nonsteroidal glucocorticoid receptor agonists, indicating their relevance in anti-inflammatory therapies (Yang et al., 2010).

Antitumor Agents

The synthesis of N-1-(3,5-Dimethyl-4-isoxozolyl)-3-(4-aryl-5-thioxo-4,5-dihydro-1-H-1,2,4-triazol-3-yl)propanamides as potential antitumor agents was described by Reddy et al. (2010), demonstrating the compound's significance in cancer research (Reddy et al., 2010).

properties

Product Name

N,N-dimethyl-3-[(4-methylphenyl)thio]propanamide

Molecular Formula

C12H17NOS

Molecular Weight

223.34 g/mol

IUPAC Name

N,N-dimethyl-3-(4-methylphenyl)sulfanylpropanamide

InChI

InChI=1S/C12H17NOS/c1-10-4-6-11(7-5-10)15-9-8-12(14)13(2)3/h4-7H,8-9H2,1-3H3

InChI Key

LQYXSXYNJWKSML-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)N(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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